molecular formula C20H18N4OS2 B3216148 N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1170984-82-3

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B3216148
CAS No.: 1170984-82-3
M. Wt: 394.5 g/mol
InChI Key: INDWSQMOVFHLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiazole ring at position 1, which is further linked to a thiophene moiety. The pyrazole ring carries a methyl group at position 3, while the acetamide group at position 5 is substituted with an m-tolyl (3-methylphenyl) group.

Key structural attributes include:

  • Pyrazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • m-Tolyl acetamide: The methyl group may influence lipophilicity and steric interactions.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-5-3-6-15(9-13)11-19(25)22-18-10-14(2)23-24(18)20-21-16(12-27-20)17-7-4-8-26-17/h3-10,12H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDWSQMOVFHLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C20H20N4O1S2C_{20}H_{20}N_{4}O_{1}S_{2}

Its molecular weight is 406.5 g/mol, and it contains a complex structure that integrates various heterocyclic moieties known for their pharmacological activities.

Synthesis

Recent studies have focused on synthesizing derivatives of this compound through various chemical reactions. For example, the synthesis involves the reaction of 2-amino-6-thiocyanatobenzo[d]thiazole with acetic acid, followed by further reactions with different aryl groups to yield the final product. The methodologies often utilize catalysts such as piperidine and solvents like ethanol, showcasing the versatility in synthetic approaches .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound have minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, indicating potent activity compared to standard drugs like Rifampicin .

CompoundMIC (µg/mL)Inhibition (%)
12a10099
102598
115095

These results suggest that modifications to the thiazole and pyrazole rings can enhance biological activity.

Anti-inflammatory and Analgesic Properties

Compounds containing pyrazole and thiazole moieties have been recognized for their anti-inflammatory effects. Research indicates that these derivatives can inhibit key inflammatory pathways, potentially making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Molecular docking studies have suggested that this compound interacts with various cancer-related targets. The structural features of the compound allow it to bind effectively to enzymes and receptors involved in cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in biological assays:

  • Study on Antitubercular Activity : A recent study evaluated several synthesized derivatives against M. tuberculosis, revealing that modifications in the thiophene and thiazole rings significantly improved antibacterial activity .
  • Anti-inflammatory Assays : Another study demonstrated that compounds with similar structural frameworks exhibited reduced edema in animal models, indicating potential use as anti-inflammatory agents .
  • Molecular Docking Analysis : Computational studies have shown promising interactions between this compound and key proteins involved in cancer signaling pathways, suggesting its potential role as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:

  • Antimicrobial properties : Many thiazole and pyrazole derivatives have been studied for their effectiveness against bacterial and fungal strains.
  • Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Anticancer potential : Preliminary studies suggest that compounds similar to this one can inhibit tumor growth in various cancer cell lines.

Therapeutic Applications

Given its structural complexity, N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide holds potential in several therapeutic areas:

  • Cancer Treatment : Its ability to interact with specific biological targets may make it a candidate for developing new anticancer therapies.
  • Infection Control : The antimicrobial properties suggest potential use in treating infections caused by resistant strains.
  • Pain Management : Anti-inflammatory properties indicate possible applications in pain relief medications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole-pyrazole derivatives for their anticancer activity. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications could be explored for this compound .

Case Study 2: Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that derivatives with thiophene substitutions exhibited enhanced efficacy compared to those without .

Case Study 3: Anti-inflammatory Properties

A recent publication highlighted the anti-inflammatory effects of pyrazole derivatives in animal models. The findings suggested that these compounds could inhibit key inflammatory pathways, providing a basis for further exploration into this compound as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds 9a–9e in share a thiazole-acetamide scaffold but differ in substituents on the thiazole and aryl groups. For example:

  • 9a : Phenyl group on thiazole.
  • 9b : 4-Fluorophenyl group.
  • 9c : 4-Bromophenyl group.
  • 9d : 4-Methylphenyl group.
  • 9e : 4-Methoxyphenyl group.

Key Comparisons :

Compound Thiazole Substituent Aryl Group (Acetamide) Melting Point (°C) Docking Affinity (Relative to Target)
Target Compound Thiophen-2-yl m-Tolyl N/A Hypothesized strong (structural basis)
9a Phenyl Phenyl 168–170 Moderate
9c 4-Bromophenyl Benzodiazolyl 182–184 High (due to Br’s hydrophobicity)
9d 4-Methylphenyl Benzodiazolyl 175–177 Moderate
  • Synthetic Routes : The target compound’s thiophene-thiazole linkage may require specialized coupling reactions, whereas 9a–9e derivatives utilize Click chemistry (triazole formation) .
Pyrazole-Thiazole Hybrids from and
  • Compound 41 (): Features a methyl-phenylpyrazole linked to a thiazole-phenylacetamide.
  • Compound 22 () : Contains a benzyl-phenylamine-thiazole core with an m-tolyl group. The absence of a pyrazole ring limits its hydrogen-bonding capacity compared to the target compound .

Pharmacological Implications :

  • The thiophene in the target compound may enhance selectivity for sulfur-containing enzyme active sites (e.g., cyclooxygenase-2) compared to purely phenyl-substituted analogues .
  • Methyl groups (in both pyrazole and m-tolyl) likely improve metabolic stability over halogenated derivatives (e.g., 9b, 9c) .
Reactivity and Functionalization ( and )
  • : A pyrazole-thiazole derivative with a methylthio group demonstrated reactivity toward nucleophiles, forming thiadiazoles and thiophenes. The target compound’s thiophene-thiazole system may exhibit similar reactivity, enabling further derivatization .
  • : Hydrazide-mediated synthesis of triazole-thiophene hybrids highlights the versatility of thiophene-containing precursors, a strategy applicable to the target compound’s synthesis .

Q & A

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., mGluR5 binding pockets) .
  • Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding .
  • QSAR Models : Train models on analogs’ bioactivity data to predict optimal substituents for enhanced potency .

What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Q. Advanced Research Focus

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) via acetamide side-chain modifications .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Fluorine substitutions on aromatic rings may reduce oxidative metabolism .
  • LogP Optimization : Balance lipophilicity (target: 2–5) via alkyl chain adjustments in the thiazole or pyrazole moieties .

How can stability under varying pH/temperature conditions be analyzed?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
  • HPLC Monitoring : Track degradation products over time (e.g., hydrolysis of the acetamide group at pH >10) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

What are key considerations for mechanistic studies (e.g., target engagement)?

Q. Advanced Research Focus

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink with target proteins in live cells .
  • SPR/BLI Biosensors : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • CRISPR Knockout Models : Validate target specificity using gene-edited cell lines (e.g., mGluR5 KO in neuronal cells) .

How do structural modifications impact reactivity in derivatization reactions?

Q. Advanced Research Focus

  • Thiazole Ring Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity for nucleophilic substitutions .
  • Pyrazole N-Alkylation : Use alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to improve metabolic stability .
  • Thiophene Functionalization : Bromination at the 5-position enables Suzuki couplings for diversifying the heterocyclic core .

What analytical methods confirm compound identity and purity?

Q. Basic Research Focus

  • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .
  • X-ray Crystallography : Resolve 3D structure (e.g., confirm thiophene-thiazole dihedral angles) .
  • HPLC-DAD/ELSD : Detect impurities (<0.1%) using C18 columns with acetonitrile/water gradients .

How can researchers validate in silico predictions with experimental data?

Q. Advanced Research Focus

  • Docking-Activity Correlation : Compare predicted binding energies (ΔG) with IC50 values from dose-response assays .
  • MD Simulations : Run 100-ns trajectories to assess ligand-protein complex stability (RMSD <2 Å) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs and validate via SPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.